molecular formula C17H20N2O4S2 B2920682 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide CAS No. 899988-84-2

4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide

Cat. No. B2920682
CAS RN: 899988-84-2
M. Wt: 380.48
InChI Key: JAIOUCVNEPDZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide is a chemical compound that has garnered significant attention among the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'compound X' and is known for its unique structure and properties. In

Scientific Research Applications

Pro-apoptotic Effects in Cancer Cells

Compounds with sulfonamide fragments, including derivatives related to 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide, have been synthesized and evaluated for their anti-cancer activity. These compounds have shown significant in vitro cytotoxic activities against various cancer cell lines, such as hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cells. The mechanism involves the activation of pro-apoptotic genes and phosphorylation of p38 and ERK1/2, indicating their potential as cancer therapeutics (Cumaoğlu et al., 2015).

Anticancer Screening

Novel sulfonamide derivatives have demonstrated interesting in vitro anticancer activities, acting through the inhibition of carbonic anhydrase isozymes. This inhibition is one of the prominent mechanisms through which these compounds exhibit their anticancer effects. Some compounds in this category have shown promising results when compared with reference drugs like doxorubicin (Al-Said et al., 2010).

Antimicrobial Agents

Compounds combining quinoline with sulfonamide moieties have been synthesized for their use as antimicrobial agents. These new compounds displayed high activity against Gram-positive bacteria, showcasing their potential in antimicrobial therapy (2019).

Radioprotective Agents

Derivatives of 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide have also been synthesized and evaluated for their radioprotective activity. These compounds have shown promising in vitro and in vivo cytotoxic activity against cancer cells, as well as protective activity against γ-irradiation in mice (Ghorab et al., 2007; Ghorab et al., 2008).

properties

IUPAC Name

4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-5-8-16(9-6-13)25(22,23)18-15-7-10-17-14(12-15)4-3-11-19(17)24(2,20)21/h5-10,12,18H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIOUCVNEPDZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide

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